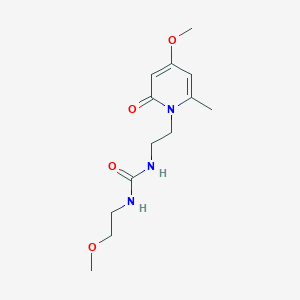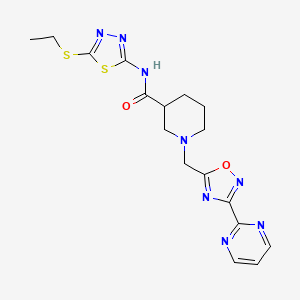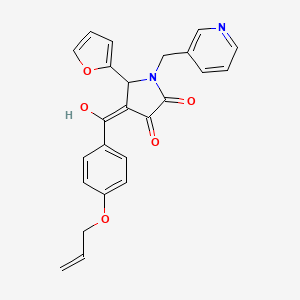![molecular formula C8H11N2NaO3S B2577525 Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 2126162-38-5](/img/structure/B2577525.png)
Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound with the CAS Number: 2126162-38-5 . It has a molecular weight of 238.24 . The compound is typically stored at 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is sodium 2- (2- ( (2-methoxyethyl)amino)thiazol-4-yl)acetate . The InChI code is 1S/C8H12N2O3S.Na/c1-13-3-2-9-8-10-6 (5-14-8)4-7 (11)12;/h5H,2-4H2,1H3, (H,9,10) (H,11,12);/q;+1/p-1 .Physical And Chemical Properties Analysis
The compound has a melting point of 183-185 degrees Celsius . It is a powder and is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complex Molecules
Researchers have developed methods for synthesizing complex molecules involving thiazole derivatives similar to Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate. For instance, Singh and Baruah (2008) explored the formation of nickel, copper, and zinc complexes with thiazole derivatives, highlighting the potential for creating diverse coordination compounds with specific properties (Singh & Baruah, 2008). Such compounds are crucial for developing new materials with applications in catalysis and materials science.
Antimicrobial and Anticancer Properties
Thiazole derivatives, including structures similar to the compound of interest, have been investigated for their biological activities. Sherif (2003) synthesized thiazole derivatives and evaluated their antimicrobial activity, contributing to the search for new antimicrobial agents (Abdel‐Hafez, 2003). Furthermore, Sherif et al. (2013) explored the antibacterial and anticancer properties of thiazole and 2-thioxoimidazolidinone derivatives, indicating the potential of such compounds in medicinal chemistry (Sherif, Eldeen, & Helal, 2013).
Enzyme Inhibition Studies
The inhibition of enzymes by thiazole derivatives has also been a significant area of research. Babar et al. (2017) conducted glucosidase inhibition studies on novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, identifying compounds with potential therapeutic applications in treating diabetes (Babar et al., 2017).
Catalysis and Synthetic Chemistry
The role of thiazole derivatives in catalysis and synthetic chemistry has been explored, with compounds serving as catalysts or intermediates in the synthesis of various complex molecules. For example, Elinson et al. (2014) developed a sodium acetate-catalyzed multicomponent reaction, demonstrating the efficiency of using thiazole derivatives in facilitating chemical reactions (Elinson et al., 2014).
Safety and Hazards
Mecanismo De Acción
Propiedades
IUPAC Name |
sodium;2-[2-(2-methoxyethylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S.Na/c1-13-3-2-9-8-10-6(5-14-8)4-7(11)12;/h5H,2-4H2,1H3,(H,9,10)(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLXNKCPUBURCD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=CS1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-((4-(2-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2577446.png)
![(E)-3-(Furan-2-yl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)prop-2-en-1-one](/img/structure/B2577447.png)
![(E)-2-(4-tert-butylphenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B2577452.png)
![N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide](/img/no-structure.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2577454.png)

![4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2577456.png)

![3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2577459.png)

![5-[(2-Hydroxy-3-methoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2577464.png)